3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a fluorophenyl group, and a dihydroquinazolinone core, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Construction of the Dihydroquinazolinone Core: The dihydroquinazolinone core is formed through a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, dihydroquinazolinones, and substituted benzodioxole or fluorophenyl compounds.
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes, including enzyme inhibition and receptor binding.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to enhance product efficacy.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and tubulin, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It interferes with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it modulates signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A related compound with a benzodioxole moiety, used in organic synthesis.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another benzodioxole derivative with applications in medicinal chemistry.
Uniqueness
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as an anticancer agent make it a valuable compound in scientific research.
Properties
Molecular Formula |
C23H17FN2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17FN2O3S/c24-18-7-3-1-5-16(18)13-30-23-25-19-8-4-2-6-17(19)22(27)26(23)12-15-9-10-20-21(11-15)29-14-28-20/h1-11H,12-14H2 |
InChI Key |
CSIYJQPANOZPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F |
Origin of Product |
United States |
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